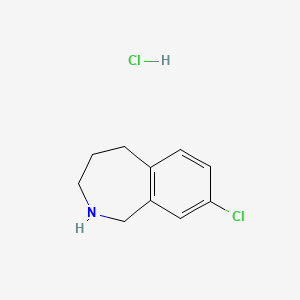

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

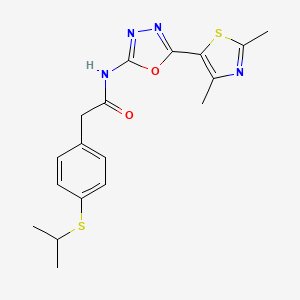

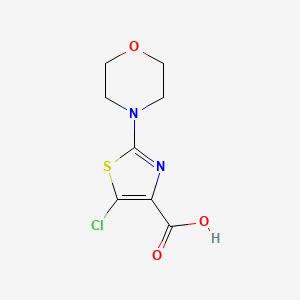

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the empirical formula C11H11Cl2N2Na . It is also known as Lorcaserin, a selective serotonin 5-HT2C receptor agonist .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringClC1=CC=C2C(C(CNCC3)=C3N2)=C1.[Na+].[Cl-] . The InChI key for this compound is OBSAAGLLSQQPEA-UHFFFAOYSA-M . Physical And Chemical Properties Analysis

The molecular weight of this compound is 265.11 . It is a solid at room temperature . The compound’s InChI code is1S/C11H11ClN2.ClH.Na/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,13-14H,3-4,6H2;1H;/q;;+1/p-1 .

Scientific Research Applications

Conformational Analysis and Structural Characterization

Conformational Analysis in Aqueous Environments : A study conducted by Pablo Trigo-Mourino et al. (2013) examined the conformational state of lorcaserin (a derivative of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride) in water. Using residual dipolar coupling data and DFT computations, the research found that lorcaserin exists as a conformational equilibrium of two crown-chair forms, with a preference for the conformation where the methyl group is in an equatorial orientation (Trigo-Mourino et al., 2013).

Structural Characterization through Synthesis and X-Ray Diffraction : Research by M. Macías et al. (2011) focused on the synthesis and structural characterization of compounds related to this compound. The study provides detailed X-ray diffraction data, showcasing the crystalline properties of the synthesized compounds (Macías et al., 2011).

Pharmacological Activity Exploration

- Sigma-1 Receptor Modulation : A pivotal study by Lin Guo et al. (2013) revealed that SKF83959, a compound structurally similar to this compound, acts as a potent allosteric modulator of the sigma-1 receptor. This discovery contributes to understanding the drug's D1 receptor-independent effects, such as neuroprotection and modulation of glutamate release (Guo et al., 2013).

Synthesis Methodologies

- Efficient Synthesis Approaches : Research focused on developing efficient synthesis methodologies for compounds related to this compound has been explored. For example, J. Prasad et al. (2010) developed a novel, eco-friendly protocol for synthesizing 2-benzazepine derivatives in water under catalyst-free conditions, demonstrating the environmental and practical advantages of such methods (Prasad et al., 2010).

Mechanism of Action

Target of Action

The primary target of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2C receptor is known to play a significant role in numerous physiological processes, including the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound acts as a selective agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT2C receptor, there is an increase in intracellular calcium levels, which subsequently stimulates the activity of phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell . This signaling cascade can lead to various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The pharmacokinetic properties of this compound include a half-life (t1/2) of approximately 3.7 hours and a high oral bioavailability (F) of 86% . These properties suggest that the compound is well-absorbed and persists for a reasonable duration in the body, contributing to its bioavailability and therapeutic effect .

Result of Action

The activation of the 5-HT2C receptor by this compound can lead to a variety of physiological effects. For instance, it has been implicated in the treatment of central nervous system disorders such as obesity . By activating the 5-HT2C receptor, the compound can induce a feeling of fullness or satiety, leading to a decrease in food intake and potentially contributing to weight loss .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s stability and solubility, potentially affecting its absorption and distribution within the body. Additionally, factors such as the presence of food in the stomach at the time of administration can influence the drug’s absorption and subsequent therapeutic effect .

Biochemical Analysis

Biochemical Properties

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is an orally active, potent and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has 18- and 104-fold higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay . It shows good selectivity over 5-HT1A/3/4C/5A/6/7 and a panel of 67 other GPCRs and ion channels .

Cellular Effects

The compound influences cell function by reducing food intake and body weight gain when administered to rats maintained on a high-fat diet . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism related to appetite and energy expenditure.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a 5-HT2C receptor agonist . By binding to these receptors, it can influence a variety of physiological processes, including appetite regulation and energy homeostasis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, rats maintained on a high-fat diet showed reductions in food intake and body weight gain when treated with doses ranging from 4.5 to 18 mg/kg .

properties

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEXNCUOJMAJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

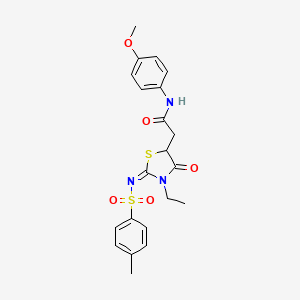

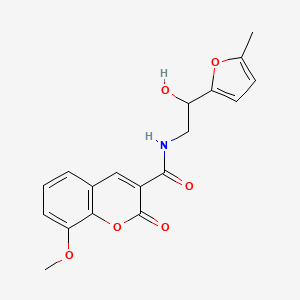

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2398915.png)

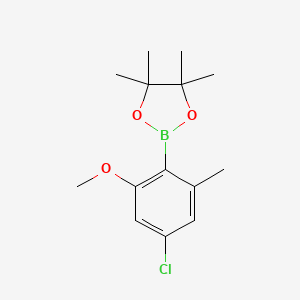

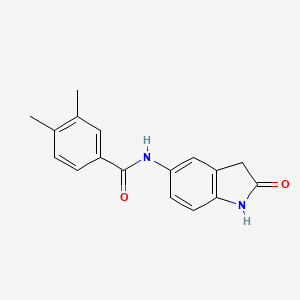

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)

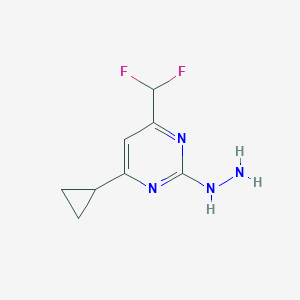

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)